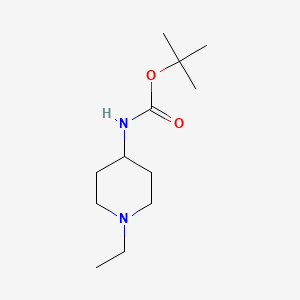

tert-Butyl (1-ethylpiperidin-4-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl (1-ethylpiperidin-4-yl)carbamate is a chemical compound with the molecular formula C12H24N2O2. It is commonly used in organic synthesis as a protecting group for amines. The compound is characterized by its tert-butyl group attached to a carbamate moiety, which is further connected to a piperidine ring substituted with an ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-ethylpiperidin-4-yl)carbamate typically involves the reaction of 1-ethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

- Dissolve 1-ethylpiperidine in an anhydrous solvent such as dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).

- Stir the reaction mixture at room temperature for several hours.

- Quench the reaction with water and extract the product with an organic solvent.

- Purify the product by column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-ethylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Substitution: The carbamate group can be substituted with other functional groups using appropriate reagents.

Deprotection: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Substitution: Nucleophiles such as amines or alcohols.

Deprotection: Trifluoroacetic acid or other strong acids.

Major Products Formed

Hydrolysis: 1-ethylpiperidine and carbon dioxide.

Substitution: Various substituted carbamates.

Deprotection: 1-ethylpiperidine.

Scientific Research Applications

tert-Butyl (1-ethylpiperidin-4-yl)carbamate is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Some of its applications include:

Protecting Group: Used as a protecting group for amines in peptide synthesis and other organic reactions.

Intermediate: Serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biological Studies: Used in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of tert-Butyl (1-ethylpiperidin-4-yl)carbamate primarily involves its role as a protecting group. The carbamate moiety stabilizes the amine group, preventing unwanted reactions during synthetic processes. Upon deprotection, the tert-butyl group is removed, releasing the free amine for further reactions.

Comparison with Similar Compounds

Similar Compounds

tert-Butyl carbamate: Similar structure but lacks the piperidine ring.

tert-Butyl (4-ethynylphenyl)carbamate: Contains an ethynylphenyl group instead of the piperidine ring.

tert-Butyl (1-piperidinyl)carbamate: Similar structure but without the ethyl substitution on the piperidine ring.

Uniqueness

tert-Butyl (1-ethylpiperidin-4-yl)carbamate is unique due to the presence of both the tert-butyl carbamate group and the ethyl-substituted piperidine ring. This combination provides specific steric and electronic properties that make it particularly useful as a protecting group in organic synthesis.

Biological Activity

tert-Butyl (1-ethylpiperidin-4-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article discusses its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C_{13}H_{23}N_{2}O_{2} and a molecular weight of 242.36 g/mol. Its structure features a tert-butyl group, an ethyl-substituted piperidine ring, and a carbamate functional group. The presence of these functional groups is significant for its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with an ethylpiperidine derivative. The process can be outlined as follows:

- Starting Materials : tert-butyl carbamate and ethylpiperidine.

- Reaction Conditions : The reaction is usually conducted under controlled temperature conditions to ensure high yield and purity.

- Yield : Reports suggest yields can reach up to 91% under optimal conditions .

Pharmacological Profile

Preliminary studies indicate that this compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This interaction suggests potential applications in treating neurological disorders.

Antimicrobial Activity

Recent investigations have shown that compounds structurally related to this compound exhibit significant antibacterial properties, particularly against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.78 to 3.125 μg/mL, comparable to established antibiotics like vancomycin .

Neuroprotective Effects

In vitro studies have demonstrated that similar compounds can act as neuroprotective agents by inhibiting acetylcholinesterase activity, which is crucial for preventing neurodegenerative diseases like Alzheimer's . The mechanism involves reducing amyloid beta peptide aggregation, a hallmark of Alzheimer's pathology.

Study on Neuroprotective Activity

A study evaluated the effects of a related compound on astrocyte cells exposed to amyloid beta 1-42. Results indicated that the compound reduced pro-inflammatory cytokine production and oxidative stress markers, suggesting a protective effect against neurotoxicity . However, in vivo tests showed limited efficacy due to bioavailability issues.

Antibacterial Efficacy Study

Another study focused on the antibacterial properties of a derivative of this compound. It showed strong bactericidal activity against both susceptible and drug-resistant strains of bacteria, highlighting its potential as a new class of antimicrobial agents .

Comparative Analysis

| Compound | MIC (μg/mL) | Target Bacteria | Activity Type |

|---|---|---|---|

| This compound | 0.78 - 3.125 | MRSA, VREfm | Antibacterial |

| Related Neuroprotective Compound | N/A | Astrocytes | Neuroprotective |

| Avapritinib | <0.01 | PDGFRA D842V mutant | Antitumor |

Properties

IUPAC Name |

tert-butyl N-(1-ethylpiperidin-4-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-14-8-6-10(7-9-14)13-11(15)16-12(2,3)4/h10H,5-9H2,1-4H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOXFFYHDMNFHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609858 |

Source

|

| Record name | tert-Butyl (1-ethylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

534595-56-7 |

Source

|

| Record name | tert-Butyl (1-ethylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.